N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-5-7-13(8-6-12)23-11-3-4-14(20)17-16-19-18-15(22-16)9-10-21-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJLAGLFBFODQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The 1,3,4-oxadiazole ring is typically constructed via cyclization of acylhydrazides with carbonyl sources. For the target compound, the 2-methoxyethyl substituent at position 5 necessitates the synthesis of 2-methoxyethylcarboxylic acid hydrazide. This intermediate is prepared by refluxing methyl 2-methoxyethylcarboxylate with hydrazine hydrate in ethanol, achieving near-quantitative yields.
Cyclization to Form the Oxadiazole Ring
Cyclodehydration of the hydrazide with triethyl orthoacetate under acidic conditions (e.g., concentrated H₂SO₄) generates the 5-(2-methoxyethyl)-1,3,4-oxadiazole-2-amine. Alternative methods include using phosphorus oxychloride (POCl₃) as a cyclizing agent, though triethyl orthoacetate is preferred for its milder conditions and reduced side reactions.
Table 1: Comparative Analysis of Oxadiazole Cyclization Agents
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Triethyl orthoacetate | 120 | 6 | 92 |
| POCl₃ | 80 | 4 | 85 |
| Thionyl chloride | 70 | 8 | 78 |
Preparation of 4-(p-Tolylthio)Butanamide
Thioether Formation
The 4-(p-tolylthio) moiety is introduced via nucleophilic substitution. 4-Bromobutanoyl chloride reacts with p-toluenethiol in the presence of triethylamine (TEA) as a base, yielding 4-(p-tolylthio)butanoyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Amidation of the Acyl Chloride
The acyl chloride intermediate is treated with ammonia gas in a polar aprotic solvent (e.g., tetrahydrofuran) under pressurized conditions (0.3–0.5 MPa) to form 4-(p-tolylthio)butanamide. The patent CN105198768B demonstrates that this method achieves 85% yield with minimal byproducts.
Coupling of Oxadiazole and Butanamide Moieties
Amide Bond Formation
The final step involves coupling 5-(2-methoxyethyl)-1,3,4-oxadiazole-2-amine with 4-(p-tolylthio)butanoyl chloride. Employing a Schotten-Baumann reaction, the acyl chloride is added dropwise to a solution of the oxadiazole amine in dichloromethane (DCM) with aqueous sodium hydroxide. Alternatively, coupling reagents such as HATU or EDCl/HOBt enhance efficiency in non-aqueous media.
Table 2: Coupling Reagent Performance
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 88 | 98 |
| EDCl/HOBt | THF | 82 | 95 |
| Schotten-Baumann | DCM/H₂O | 75 | 90 |
Optimization and Mechanistic Considerations
Regioselectivity in Oxadiazole Formation
The 1,3,4-oxadiazole ring formation is highly dependent on the electronic nature of the hydrazide. Electron-donating groups (e.g., 2-methoxyethyl) favor cyclization at the carbonyl carbon adjacent to the hydrazide nitrogen, as demonstrated by NMR studies of analogous compounds.
Purification Challenges
Chromatographic purification of the final compound is complicated by its moderate polarity. Gradient elution (hexane/ethyl acetate 3:1 to 1:1) on silica gel resolves the product from unreacted starting materials. Recrystallization from ethanol/water (7:3) improves purity to >99%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the amide bond, potentially leading to ring-opening or amine formation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Substituted aromatic and oxadiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Anticancer Agents: It may exhibit anticancer activity by interfering with cellular signaling pathways.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide.
Pharmaceuticals: It can serve as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the thioether moiety are crucial for its biological activity, enabling it to bind to target proteins and modulate their function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparison with Similar Compounds
Structural Analogues with Antifungal Activity (LMM5 and LMM11)
Key Compounds :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
| Feature | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Oxadiazole Substituent | 2-Methoxyethyl | 4-Methoxyphenylmethyl | Furan-2-yl |
| Side Chain | p-Tolylthio-butanamide | Benzyl(methyl)sulfamoyl-benzamide | Cyclohexyl(ethyl)sulfamoyl-benzamide |
| Biological Activity | Not reported in evidence | Antifungal (C. albicans, MIC ~2 µg/mL) | Antifungal (C. albicans, MIC ~4 µg/mL) |
| Mechanism | Hypothesized enzyme inhibition | Thioredoxin reductase inhibition | Thioredoxin reductase inhibition |
Analysis :
Enzyme Inhibitors with Oxadiazole Moieties
Compound 6h : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide
| Feature | Target Compound | Compound 6h |
|---|---|---|
| Oxadiazole Substituent | 2-Methoxyethyl | Ethylthio |
| Side Chain | p-Tolylthio-butanamide | Sulfonyl-octanamide |
| Biological Target | Not reported | Acetylcholinesterase (AChE) |
| Activity | Unknown | IC₅₀ = 12.3 µM (AChE inhibition) |
Analysis :
Lipoxygenase and Antibacterial Derivatives
Relevant Analogues :
- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide (Lipoxygenase inhibitor)
- N-Substituted 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (Antibacterial agent)
| Feature | Target Compound | Lipoxygenase Inhibitor | Antibacterial Derivative |
|---|---|---|---|
| Oxadiazole Substituent | 2-Methoxyethyl | Varied (e.g., chloro, methyl) | Phenylsulfonyl-piperidinyl |
| Side Chain | p-Tolylthio-butanamide | Butanamide with arylthio | Acetamide with sulfonyl-piperidine |
| Activity | Hypothesized enzyme inhibition | IC₅₀ = 8.7 µM (Lipoxygenase) | MIC = 16 µg/mL (E. coli) |
Analysis :
- The target compound’s butanamide chain aligns with lipoxygenase inhibitors, but its p-tolylthio group may confer greater selectivity compared to simpler arylthio substituents .
- Antibacterial derivatives prioritize sulfonyl-piperidine groups for membrane disruption, a feature absent in the target compound.
Thiazol-Amine and Sulfonamide Analogues
Compound 4 : N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
Sulfonamide Analogue : (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide
| Feature | Target Compound | Compound 4 | Sulfonamide Analogue |
|---|---|---|---|
| Oxadiazole Substituent | 2-Methoxyethyl | Varied alkyl/aryl | Benzylsulfanyl |
| Side Chain | p-Tolylthio-butanamide | Thiazol-2-amine | Sulfonamide-phenylethyl |
| Activity | Unknown | Not reported | Not reported |
Analysis :
- The thiazol-2-amine in Compound 4 introduces a second heterocycle, which could broaden biological targets compared to the target compound’s simpler butanamide chain .
- The sulfonamide analogue’s benzylsulfanyl group shares similarity with the target’s p-tolylthio , but the sulfonamide moiety may alter acidity and hydrogen-bonding capacity .
Biological Activity
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its role in various pharmacological activities. The presence of the p-tolylthio group enhances its lipophilicity, potentially improving its bioavailability. The molecular formula for this compound is C15H19N3O2S, with a molecular weight of 305.39 g/mol.
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes through interaction with the oxadiazole moiety .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Pseudomonas aeruginosa | Variable results |
2. Anticancer Potential
The antiproliferative effects of oxadiazole derivatives have been extensively studied. A library of oxadiazole compounds was synthesized and tested for cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). Some derivatives demonstrated significant inhibitory effects on cell proliferation, suggesting potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 12.5 |
| HeLa | 15.0 |
3. Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of oxadiazole derivatives. For instance, compounds tested against Mycobacterium tuberculosis showed promising results with high inhibition percentages at specific concentrations . This suggests that further exploration into their structure-activity relationships (SAR) could yield effective anti-TB agents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring can inhibit key enzymes in bacterial and cancer cells.
- Cellular Interaction : The compound may modulate cellular signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the oxadiazole structure significantly enhanced antibacterial potency.
- Cytotoxicity Assessment : In a comparative study involving several oxadiazole derivatives, one compound demonstrated an IC50 value lower than 10 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of a hydrazide intermediate to form the oxadiazole ring, followed by coupling with a p-tolylthio-containing butanamide moiety. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., POCl₃ or PCl₅) under anhydrous conditions at 80–100°C for 4–6 hours to form the oxadiazole core .
- Coupling : Employing coupling agents like EDCI/HOBt in DMF at room temperature for 12–24 hours to attach the butanamide group .
- Critical parameters : Solvent polarity (DMF vs. acetone), temperature control (±2°C), and stoichiometric ratios (1:1.2 for hydrazide:acylating agent) significantly affect purity (>95%) and yield (60–75%) .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Assign peaks for the oxadiazole C2 proton (δ 8.2–8.5 ppm) and p-tolylthio methyl group (δ 2.3 ppm). Discrepancies in integration ratios may indicate impurities .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., N–H···O interactions) using single-crystal data .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 404.2 (calculated) with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?
- Methodology :
- Dose-response profiling : Compare IC₅₀ values (e.g., 12 µM for Staphylococcus aureus vs. 45 µM for MCF-7 cells) to identify selective toxicity thresholds .
- Target validation : Use siRNA knockdown or competitive binding assays to confirm interactions with enzymes like lipoxygenase (LOX) or tubulin .
- Data normalization : Account for variations in assay conditions (e.g., serum concentration in cell culture) using Z-factor statistical analysis .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what are its limitations?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to LOX (PDB ID: 1JNQ). Key interactions include hydrogen bonds between the oxadiazole ring and Arg134/His539 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex (RMSD <2 Å).
- Limitations : Force fields may poorly model sulfur-containing groups (e.g., p-tolylthio), requiring QM/MM refinement .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Continuous flow reactors : Optimize residence time (30–60 s) and pressure (10–15 bar) to enhance cyclization efficiency (>90% conversion) .
- Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak IC) to resolve racemic mixtures, with mobile phase optimization (hexane:IPA 85:15) .
- In-line PAT : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. Why do some studies report high LOX inhibition (IC₅₀ = 8 µM) while others show negligible activity?
- Root cause : Differences in enzyme isoforms (e.g., LOX-5 vs. LOX-12) or assay pH (optimal activity at pH 7.4 vs. 6.8) .
- Resolution : Validate using isoform-specific inhibitors (e.g., zileuton for LOX-5) and standardized buffer conditions .
Q. How can conflicting solubility data (DMSO vs. aqueous buffer) be reconciled for in vivo studies?
- Methodology :
- Co-solvent systems : Use 10% Cremophor EL in PBS to achieve stable 1 mM solutions, confirmed by dynamic light scattering (DLS) .
- LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce ClogP from 3.2 to 2.5, improving aqueous solubility .
Biological Activity and Mechanisms
Q. What evidence supports the compound’s dual role as an antimicrobial and anticancer agent?
- Mechanistic insights :
- Antimicrobial : Disruption of bacterial membrane integrity via thioether group insertion, validated by SYTOX Green uptake assays .
- Anticancer : Induction of G2/M cell cycle arrest in HeLa cells (flow cytometry) via tubulin polymerization inhibition (IC₅₀ = 28 µM) .
Q. How does the p-tolylthio moiety influence pharmacokinetic properties?
- ADME profiling :
- Metabolic stability : The thioether group reduces CYP3A4-mediated oxidation (t₁/₂ > 120 min in human liver microsomes) .
- Plasma protein binding : Moderate binding (85%) measured by equilibrium dialysis, attributed to hydrophobic interactions .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxadiazole cyclization | POCl₃, DMF, 90°C, 5 h | 68 | 92 | |
| Amide coupling | EDCI/HOBt, DMF, rt, 18 h | 73 | 96 | |
| Purification | Recrystallization (EtOH:H₂O 3:1) | 85 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
